Cas no 70313-21-2 (1-(2,5-Dimethoxy-4-nitrophenyl)ethanone)
1-(2,5-Dimethoxy-4-nitrophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone
- 1-(2,5-Dimethoxy-4-nitro-phenyl)-aethanon
- 1-(2,5-dimethoxy-4-nitro-phenyl)-ethanone
- 2,5-Dimethoxy-4-nitro-acetophenon
- AC1L7EGJ
- NSC338182
- DTXSID80318953
- 70313-21-2
- 1-(2,5-dimethoxy-4-nitrophenyl)ethan-1-one
- NSC-338182
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- Inchi: 1S/C10H11NO5/c1-6(12)7-4-10(16-3)8(11(13)14)5-9(7)15-2/h4-5H,1-3H3
- InChI Key: CJOQYAAZHIEKPX-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=CC=1C(C)=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 225.06373
- Monoisotopic Mass: 225.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- PSA: 78.67
- LogP: 2.33780
1-(2,5-Dimethoxy-4-nitrophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107705-1g |
1-(2,5-Dimethoxy-4-nitrophenyl)ethanone |
70313-21-2 | 95% | 1g |
$347.68 | 2023-09-01 | |
| Crysdot LLC | CD12041284-1g |
1-(2,5-Dimethoxy-4-nitrophenyl)ethanone |
70313-21-2 | 95+% | 1g |
$402 | 2024-07-24 |
1-(2,5-Dimethoxy-4-nitrophenyl)ethanone Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone
Comprehensive Overview of 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone (CAS No. 70313-21-2)
1-(2,5-Dimethoxy-4-nitrophenyl)ethanone, also known as 2,5-Dimethoxy-4-nitroacetophenone, is a specialized organic compound with the CAS number 70313-21-2. This compound belongs to the class of nitro-substituted acetophenones and is characterized by its unique molecular structure, which includes two methoxy groups and a nitro group attached to a benzene ring. The compound is widely studied in organic chemistry due to its interesting chemical properties and potential applications in various fields.
The molecular formula of 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone is C10H11NO5, and it has a molecular weight of 225.20 g/mol. The presence of the nitro group and methoxy groups in its structure makes it a valuable intermediate in synthetic chemistry. Researchers often explore its reactivity in electrophilic aromatic substitution reactions, which are fundamental in the synthesis of more complex organic molecules.
One of the key areas of interest for 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone is its role in the development of pharmaceutical intermediates. The compound's structural features make it a potential candidate for the synthesis of bioactive molecules. For instance, its derivatives have been investigated for their potential use in medicinal chemistry, particularly in the design of compounds with specific biological activities. This aligns with the growing trend in the pharmaceutical industry to develop novel drug candidates with improved efficacy and safety profiles.
In addition to its pharmaceutical applications, 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone is also relevant in the field of material science. The compound's ability to undergo various chemical transformations makes it a useful building block for the synthesis of advanced materials. For example, it can be used to prepare polymers or coatings with specific optical or electronic properties. This is particularly important in the context of the increasing demand for smart materials and functional coatings in industries such as electronics and automotive.
The synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone typically involves the nitration of 2,5-dimethoxyacetophenone, a process that requires careful control of reaction conditions to achieve high yields and purity. Researchers often optimize parameters such as temperature, solvent choice, and catalyst use to enhance the efficiency of the synthesis. This reflects the broader trend in chemical manufacturing toward green chemistry and sustainable synthesis methods, which aim to minimize environmental impact while maintaining high product quality.
Another area where 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone has garnered attention is in analytical chemistry. The compound's distinct spectroscopic properties, such as its UV-Vis absorption characteristics, make it a useful standard or reference material in various analytical techniques. This is particularly relevant given the increasing reliance on high-throughput screening and spectroscopic analysis in both academic and industrial research settings.
The market for 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone is influenced by its niche applications in research and development. While it may not be a high-volume chemical, its specialized uses ensure a steady demand from academic institutions, pharmaceutical companies, and material science laboratories. The compound is typically supplied by specialty chemical manufacturers who cater to the needs of researchers requiring high-purity reagents for their work.
In terms of safety and handling, 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone should be treated with standard laboratory precautions. Proper personal protective equipment (PPE), including gloves and safety goggles, is recommended when handling the compound. It is also advisable to work in a well-ventilated area or under a fume hood to minimize exposure. These precautions are in line with the broader emphasis on laboratory safety and risk management in chemical research.
Looking ahead, the future of 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone lies in its potential to contribute to advancements in drug discovery and material innovation. As researchers continue to explore its reactivity and applications, new uses for this compound may emerge. This aligns with the ongoing trend in chemical research to repurpose existing compounds for novel applications, driven by the need for cost-effective and sustainable solutions in science and industry.
In conclusion, 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone (CAS No. 70313-21-2) is a versatile and valuable compound with a range of applications in organic synthesis, pharmaceuticals, and material science. Its unique structural features and reactivity make it a subject of ongoing research, and its potential for future innovations remains significant. As the chemical industry continues to evolve, compounds like 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone will play a crucial role in driving scientific and technological progress.
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